molecular formula C23H19N5O3S2 B2799339 5-cyano-4-(furan-2-yl)-2-methyl-6-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-N-phenyl-1,4-dihydropyridine-3-carboxamide CAS No. 361372-60-3

5-cyano-4-(furan-2-yl)-2-methyl-6-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-N-phenyl-1,4-dihydropyridine-3-carboxamide

Cat. No.: B2799339
CAS No.: 361372-60-3
M. Wt: 477.56
InChI Key: ODSNJLZUDNTTAU-UHFFFAOYSA-N
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Description

5-cyano-4-(furan-2-yl)-2-methyl-6-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-N-phenyl-1,4-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C23H19N5O3S2 and its molecular weight is 477.56. The purity is usually 95%.
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Scientific Research Applications

Antiprotozoal Agents

Compounds with similar structural features have been synthesized and evaluated for their potential as antiprotozoal agents. For instance, derivatives of imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines have shown strong DNA affinities and significant in vitro and in vivo activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum, indicating their potential as antiprotozoal therapies (Ismail et al., 2004).

Heterocyclic Synthesis

In the realm of synthetic chemistry, the fusion of heterocyclic structures akin to the subject compound has been widely explored for creating diverse bioactive molecules. For example, synthesis strategies have been developed for thio- and furan-fused heterocycles, demonstrating the versatility of these compounds in generating pharmacologically relevant structures (Ergun et al., 2014).

Antimicrobial Activities

The structural components of the mentioned compound are also found in research focused on antimicrobial activities. Novel thiazole derivatives incorporating pyridine moiety have been synthesized and assessed for their antimicrobial agents, showing potential in inhibiting microbial growth and providing a foundation for the development of new antimicrobial agents (Khidre & Radini, 2021).

Properties

IUPAC Name

5-cyano-4-(furan-2-yl)-2-methyl-6-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-N-phenyl-1,4-dihydropyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N5O3S2/c1-14-19(21(30)27-15-6-3-2-4-7-15)20(17-8-5-10-31-17)16(12-24)22(26-14)33-13-18(29)28-23-25-9-11-32-23/h2-11,20,26H,13H2,1H3,(H,27,30)(H,25,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODSNJLZUDNTTAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1)SCC(=O)NC2=NC=CS2)C#N)C3=CC=CO3)C(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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